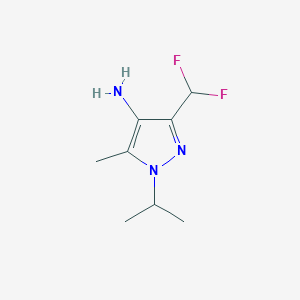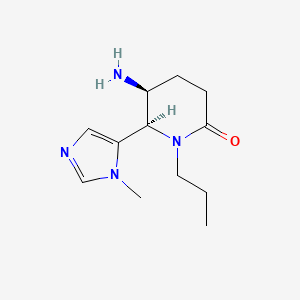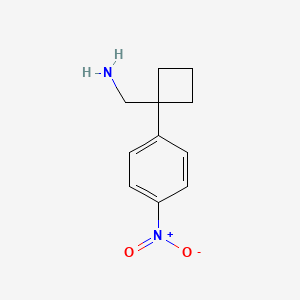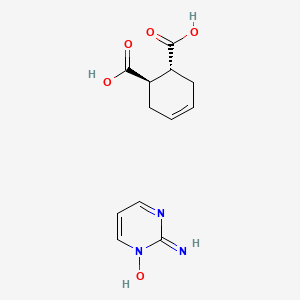
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves multiple steps. One common method starts with 2-(methylthio)pyrimidin-4-(3H)-one. The synthetic route includes:
- A one-pot, two-step method involving the Heck reaction and ring closure sequence.
Nucleophilic substitution: by thionyl chloride.
Bromination: .
Nucleophilic substitution: by cyclopentylamine.
Oxidation: and .
Cross-coupling reaction: .
Heck reaction: .
Aqueous workup: to afford the final product
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often use inexpensive raw materials and reagents, and involve readily controllable reaction conditions to minimize environmental hazards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by cyclopentylamine results in the formation of the desired this compound .
Applications De Recherche Scientifique
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its cyclopentyl group differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Propriétés
Formule moléculaire |
C10H14ClN3S |
|---|---|
Poids moléculaire |
243.76 g/mol |
Nom IUPAC |
6-chloro-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClN3S/c1-15-10-13-8(11)6-9(14-10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
Clé InChI |
FQDIKJLXIHJUQS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)


![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)
![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)
![Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)

